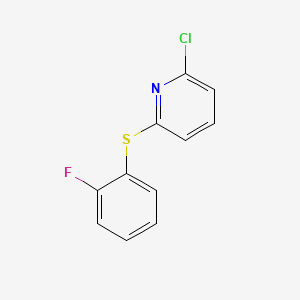

2-Chloro-6-(2-fluorophenylthio)pyridine

Description

Properties

Molecular Formula |

C11H7ClFNS |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

2-chloro-6-(2-fluorophenyl)sulfanylpyridine |

InChI |

InChI=1S/C11H7ClFNS/c12-10-6-3-7-11(14-10)15-9-5-2-1-4-8(9)13/h1-7H |

InChI Key |

BDEWKTRITVCHQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)F)SC2=NC(=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features

Key Observations :

- Electron Effects: The phenylthio group in the target compound is less electron-withdrawing than nitrapyrin’s trichloromethyl group but more lipophilic than the phenoxy group in 2-chloro-6-(4-fluorophenoxy)pyridine.

- Steric Bulk : The 2-fluorophenylthio group introduces moderate steric hindrance compared to nitrapyrin’s compact CCl3 group.

Physicochemical Properties

| Property | 2-Chloro-6-(2-fluorophenylthio)pyridine | Nitrapyrin | 2-Chloro-6-(4-fluorophenoxy)pyridine |

|---|---|---|---|

| logP (Predicted) | ~3.5 (high lipophilicity) | 3.1 | ~2.8 |

| Water Solubility | Low (due to aromatic thioether) | Very low | Moderate (polar phenoxy group) |

| Reactivity | Susceptible to nucleophilic substitution at C2 | Stable under ambient conditions | Moderate (Cl and O sites) |

Rationale :

Pharmacological Potential

- SIB-1757/SIB-1893 : These mGluR5 antagonists (IC50 ~0.3 µM) demonstrate the role of pyridine scaffolds in receptor binding. The target compound’s sulfur and fluorine substituents may enhance binding affinity to cysteine-rich domains or fluorophilic receptors.

- Nitrapyrin: Primarily used as a nitrification inhibitor in agriculture due to its stability and low mammalian toxicity at regulated doses (NOAEL: 15 mg/kg/day in rats).

Toxicity Profiles

Inferences for Target Compound :

- The fluorine atom may reduce bioaccumulation compared to nitrapyrin’s chlorine-rich structure.

- The phenylthio group could lead to reactive metabolites, necessitating further genotoxicity studies.

Preparation Methods

Proposed Thiolation Pathway:

-

Reagents : 2-Fluorobenzenethiol, silver nitrate (AgNO₃), potassium persulfate (K₂S₂O₈).

-

Conditions : Aqueous/organic biphasic system (e.g., dichloromethane/water), room temperature, 12–24 hours.

-

Mechanism : AgNO₃ mediates the oxidation of the thiol to a thiyl radical, which couples with the pyridine ring at the 6-position.

This method avoids transition-metal catalysts, reducing costs and simplifying purification. However, regioselectivity must be ensured through electronic or steric directing effects. For example, the chloro group at the 2-position may deactivate certain positions on the pyridine ring, directing the thiolation to the 6-position.

Integrated Synthetic Routes

Combining the above steps, two primary routes emerge:

Route 1: Sequential Chlorination-Thiolation

-

Synthesis of 2-Chloropyridine :

-

Thiolation at the 6-Position :

Route 2: Direct Functionalization of Pre-Chlorinated Intermediates

-

Selective Substitution :

-

Replace the 6-chloro group with 2-fluorophenylthio via nucleophilic aromatic substitution (SNAr).

-

Conditions : DMF, K₂CO₃, 80°C, 12 hours.

-

Challenge : Competing substitution at the 2-position; mitigated by using a bulky base to favor 6-position reactivity.

-

Comparative Analysis of Methodologies

Route 2 offers higher efficiency but depends on the availability of 2,6-dichloropyridine, which itself requires multi-step synthesis. Route 1, while lengthier, provides better control over intermediate purity.

Mechanistic and Practical Considerations

High-Pressure Reactors for Enhanced Efficiency

The Q-tube-assisted protocol from PMC8675170, originally used for cyclocondensation reactions, could optimize thiolation steps. By conducting reactions under high pressure (e.g., 170°C in a sealed tube), reaction times may be reduced from 12 hours to <6 hours, improving atom economy.

Solvent and Temperature Effects

-

Polar Aprotic Solvents : DMF or DMSO enhance SNAr reactivity but may increase side reactions.

-

Temperature : Elevated temperatures (80–100°C) accelerate thiolation but risk decomposition of the thiol component.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-(2-fluorophenylthio)pyridine, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) reactions. For example, substituting a halogen (e.g., chlorine) on the pyridine ring with a 2-fluorophenylthio group under basic conditions (e.g., NaH or K₂CO₃) in aprotic solvents like DMF or THF. Key factors include:

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may risk side reactions.

- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance nucleophilicity of the thiolate ion.

- Purification : Column chromatography (silica gel, hexane/EtOAc) is critical for isolating the product. Yield optimization (e.g., 70–85%) depends on stoichiometric ratios and exclusion of moisture .

Q. How can researchers characterize the purity and structure of 2-Chloro-6-(2-fluorophenylthio)pyridine using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and fluorine coupling patterns (e.g., J = 8–12 Hz for ortho-F). The thiomethyl group (S-C6H3F) shows distinct splitting due to sulfur’s electronegativity .

- Mass Spectrometry (ESI-MS or HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z calculated for C11H6ClFNS).

- HPLC/GC-MS : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water) or GC with FID detection .

Q. What are the key stability considerations for storing 2-Chloro-6-(2-fluorophenylthio)pyridine under laboratory conditions?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .

- Handling : Use inert atmospheres (N₂/Ar) during weighing to avoid atmospheric moisture. Stability tests (TGA/DSC) can identify decomposition thresholds (>150°C) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the phenylthio group in 2-Chloro-6-(2-fluorophenylthio)pyridine during nucleophilic substitution reactions?

- Methodological Answer : The 2-fluorophenylthio group acts as a strong electron-withdrawing substituent, activating the pyridine ring for further substitution. Computational studies (DFT) reveal:

- Charge Distribution : Fluorine’s electronegativity increases the electrophilicity of adjacent carbons, favoring nucleophilic attack at the 2- and 6-positions.

- Kinetic vs. Thermodynamic Control : Solvent polarity (e.g., DMSO vs. THF) influences regioselectivity in multi-step syntheses .

Q. How does the electronic influence of the 2-fluorophenylthio substituent affect the compound’s interaction with biological targets or catalytic systems?

- Methodological Answer :

- Biological Targets : The fluorine atom enhances lipophilicity, improving membrane permeability. Docking studies (AutoDock Vina) can model interactions with enzyme active sites (e.g., kinases or cytochrome P450).

- Catalysis : In Pd-catalyzed cross-couplings, the sulfur atom coordinates transition metals, stabilizing intermediates. In situ XAS (X-ray absorption spectroscopy) tracks metal-ligand interactions .

Q. What methodologies are recommended for analyzing environmental degradation products of 2-Chloro-6-(2-fluorophenylthio)pyridine in soil or aqueous systems?

- Methodological Answer :

- Degradation Pathways : Aerobic soil studies (ISO 11266) identify metabolites via LC-QTOF-MS. Hydrolysis (pH 5–9 buffer solutions) and photolysis (UV-Vis irradiation) reveal cleavage of the S-C bond, yielding pyridine derivatives and fluorophenols .

- Ecotoxicology : Microcosm assays (OECD 307) quantify residual toxicity using Vibrio fischeri (bioluminescence inhibition) or Daphnia magna (acute immobilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.